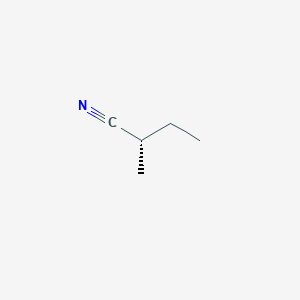

(S)-(+)-2-Methylbutyronitrile

Beschreibung

Significance as a Chiral Nitrile Intermediate

Chiral nitriles, such as (S)-(+)-2-Methylbutyronitrile, serve as crucial intermediates in the synthesis of biologically active compounds, particularly in the pharmaceutical and agrochemical industries. chemimpex.comchemimpex.com The versatility of the nitrile group is a key factor in its significance. nih.gov It can be converted into a wide array of other functional groups, including primary amines, aldehydes, ketones, amides, and carboxylic acids. nih.gov This flexibility makes chiral nitriles like this compound popular choices in asymmetric synthesis, where precise control over molecular architecture is paramount. nih.gov For instance, it has been used as a test analyte in the development of chiroptical sensing methods for chiral nitriles, demonstrating its role in foundational research. acs.orgnih.gov

Role in the Synthesis of Enantiomerically Pure Compounds

The synthesis of enantiomerically pure compounds (EPCs) is a primary objective in modern medicinal chemistry, as the stereochemistry of a drug can profoundly influence its efficacy and safety. chemimpex.comchemimpex.comub.edu this compound plays a direct role in this pursuit by serving as a chiral starting material or intermediate. chemimpex.comchemimpex.com Its defined stereochemistry allows for the development of enantiomerically pure products. chemimpex.comchemimpex.com

Research has demonstrated the use of chiral nitriles in asymmetric reactions to produce enantiomerically enriched products. For example, chiral nitriles can react with racemic alcohols in a Ritter reaction to produce mixtures of diastereoisomeric amides, which can then be hydrolyzed to yield amines enriched in one enantiomer. rsc.orgrsc.org This highlights a strategy where the chirality from a compound like this compound can be transferred to create a new stereocenter in a different molecule. Furthermore, synthetic routes have been developed to create enantiomerically pure N,N-disubstituted α-aminonitriles from amino acids, showcasing the transformation of one class of chiral building blocks into another. academie-sciences.fr

Broad Utility as a Chiral Building Block in Advanced Organic Synthesis

The application of this compound extends to its use as a versatile chiral building block in advanced organic synthesis. chemimpex.comchemimpex.com Chiral building blocks are essential components for constructing complex molecules with specific three-dimensional arrangements. The incorporation of the cyano group is a viable strategy in drug development, where it can act as a metabolically stable bioisostere for a carbonyl or halogen moiety. nih.gov

The broad utility of chiral nitriles is evident in their presence in various pharmaceuticals. acs.orgnih.gov For example, the chiral nitrile structural motif is found in drugs such as the dipeptidyl peptidase-4 (DPP-4) inhibitors vildagliptin, saxagliptin, and alogliptin, which are used to treat type 2 diabetes. nih.gov The synthesis of such complex and medicinally important molecules often relies on the strategic use of chiral building blocks like this compound to ensure the final product has the correct and biologically active stereoisomeric form. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-methylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-3-5(2)4-6/h5H,3H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEJCSULJQNRQQ-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311237 | |

| Record name | (2S)-2-Methylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25570-03-0 | |

| Record name | (2S)-2-Methylbutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25570-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutyronitrile, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025570030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Methylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(+)-2-Methylbutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBUTYRONITRILE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV2WA95CCL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for S + 2 Methylbutyronitrile

Chemical Synthesis Approaches

Stereospecific Nucleophilic Substitution Reactions

Stereospecific nucleophilic substitution reactions, particularly the SN2 mechanism, provide a powerful tool for the synthesis of chiral nitriles like (S)-(+)-2-Methylbutyronitrile. This approach relies on the precise control of stereochemistry during the reaction.

The SN2 (bimolecular nucleophilic substitution) reaction is a concerted process where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. total-synthesis.com A key characteristic of the SN2 reaction is the inversion of configuration at the chiral center, a phenomenon known as Walden inversion. masterorganicchemistry.comwikipedia.orgbyjus.com This inversion is predictable and allows for the synthesis of a specific enantiomer from a chiral precursor with the opposite configuration. masterorganicchemistry.com For instance, the reaction of a chiral secondary alkyl halide with a cyanide nucleophile proceeds with inversion of stereochemistry to yield the corresponding chiral nitrile. masterorganicchemistry.comnumberanalytics.com This stereospecificity is crucial for synthesizing enantiomerically pure compounds. byjus.com

The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com The reaction is also sensitive to steric hindrance; it proceeds fastest for smaller alkyl halides (methyl > primary > secondary). masterorganicchemistry.com

The successful synthesis of this compound via an SN2 reaction hinges on the careful design of the chiral precursor. To obtain the (S)-enantiomer of the nitrile, a precursor with an (R)-configuration at the stereocenter is required, along with a suitable leaving group. For example, (R)-2-bromobutane can be reacted with a cyanide source, such as sodium cyanide, to produce (S)-2-methylbutyronitrile. masterorganicchemistry.com The cyanide ion acts as a potent nucleophile, attacking the carbon atom bonded to the bromine, leading to the displacement of the bromide ion and the formation of the nitrile with inverted stereochemistry. youtube.com

The choice of solvent can also be important. Dimethyl sulfoxide (B87167) (DMSO) has been shown to be an advantageous solvent for nucleophilic displacement reactions involving sodium cyanide and alkyl halides. acs.org The design of chiral precursors is a fundamental aspect of asymmetric synthesis, enabling the production of a wide array of enantioenriched molecules. researchgate.nettus.ac.jprsc.org

Oxidative Decarboxylation Strategies

Oxidative decarboxylation offers an alternative and effective route to chiral nitriles, starting from readily available α-amino acids. This method involves the removal of the carboxyl group as carbon dioxide and the simultaneous oxidation of the amino group to a nitrile.

α-Amino acids are abundant, natural, and often enantiomerically pure, making them ideal starting materials for the synthesis of chiral compounds. kuleuven.be L-isoleucine, which has the desired stereochemistry, serves as the direct precursor for the synthesis of this compound through oxidative decarboxylation. lookchem.comtandfonline.comsciencemadness.org This transformation converts the amino acid into a nitrile with one less carbon atom, while retaining the stereochemical integrity of the original chiral center. lookchem.comresearchgate.net The use of protein-rich waste streams from agro-industry and biofuel production is also being explored as a cheap source of amino acids for such valorization processes. kuleuven.be

Trichloroisocyanuric acid (TCICA) has emerged as an efficient reagent for the oxidative decarboxylation of α-amino acids to nitriles. lookchem.comtandfonline.comtandfonline.com The reaction is typically carried out in water or methanol (B129727) in the presence of pyridine. lookchem.comtandfonline.comresearchgate.net The process is exothermic, and TCICA is added slowly to control the reaction. tandfonline.comtandfonline.com This method is considered advantageous due to its simplicity, the ready availability of L-isoleucine, and the high optical purity of the resulting this compound. tandfonline.comtandfonline.com

Research has shown that the oxidation of L-isoleucine with TCICA yields this compound with a high specific rotation, indicating excellent retention of stereochemistry. tandfonline.com The reaction is generally clean and provides good yields of the nitrile product. lookchem.com Other oxidizing agents have been explored for amino acid transformations, but TCICA has proven to be particularly effective for the direct conversion to nitriles. tandfonline.comtandfonline.com

Optimization for Enantiomeric Purity

Achieving high enantiomeric purity is a critical aspect of synthesizing chiral molecules like this compound. numberanalytics.comwikipedia.org Asymmetric synthesis aims to favor the formation of one specific enantiomer over the other. wikipedia.org This is often accomplished by using a chiral influence, such as a chiral catalyst or auxiliary, which creates a lower activation energy pathway for the formation of the desired enantiomer. wikipedia.org

For the synthesis of chiral nitriles, several strategies are employed to optimize enantiomeric excess (ee). These include:

Asymmetric Catalysis: The use of chiral catalysts is a primary method for achieving enantioselectivity. These catalysts, often metal complexes with chiral ligands, create a chiral environment that directs the reaction towards the preferred stereoisomer. wikipedia.org

Enzymatic Resolution: This technique utilizes enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. numberanalytics.com For instance, nitrilases can be used for the enantioselective hydrolysis of racemic nitriles. csir.co.zaresearchgate.net

Chiral Pool Synthesis: This approach starts with a readily available and inexpensive enantiopure starting material, which is then chemically transformed into the target molecule. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired chirality is established, the auxiliary is removed.

In the context of industrial production, continuous flow reactors are increasingly used to enhance stereoselectivity and yield by allowing precise control over reaction parameters such as temperature, time, and mixing.

Catalytic Hydrocyanation

Catalytic hydrocyanation, the addition of hydrogen cyanide (HCN) across a double or triple bond, is a powerful method for nitrile synthesis. scribd.comresearchgate.net Transition metals, particularly nickel and palladium complexes, are common catalysts for this transformation. scribd.comnumberanalytics.com

Nickel-catalyzed hydrocyanation can proceed via an anti-Markovnikov addition to alkenes, yielding linear nitriles. nih.gov This regioselectivity is complementary to traditional methods that often favor the Markovnikov product. thieme-connect.de The reaction mechanism is believed to involve the hydrometallation of the alkene as the regioselectivity-determining step. nih.gov The use of a simple nickel catalyst without a ligand has been shown to provide excellent anti-Markovnikov selectivity in the hydroarylation of alkenes, a related transformation. nih.gov

The development of HCN-free transfer hydrocyanation protocols offers a safer alternative to the use of highly toxic hydrogen cyanide. ethz.chmdpi.com These methods often utilize a donor molecule to provide the cyanide group in situ. ethz.chacs.org

The choice of ligand in nickel-catalyzed hydrocyanation is crucial for controlling the regioselectivity of the reaction. rsc.orgacs.org Different ligands can steer the reaction towards either the linear (anti-Markovnikov) or branched (Markovnikov) product from the same starting material. acs.orgresearchgate.netthieme-connect.de

Key factors influenced by the ligand system include:

Steric Effects: The bulkiness of a ligand can influence how the substrate approaches the metal center, thereby affecting the regiochemical outcome. numberanalytics.com

Electronic Effects: The electron-donating or withdrawing properties of a ligand can modulate the electron density at the nickel center, influencing the rates of key steps in the catalytic cycle like oxidative addition and reductive elimination. numberanalytics.compsu.edu Electron-withdrawing ligands, such as phosphites, can accelerate the rate-limiting reductive elimination step. mdpi.com

Bite Angle: For bidentate ligands, the bite angle is a critical parameter that affects the rate and selectivity of the reaction. researchgate.net Rigid ligands with large bite angles can stabilize the active catalytic species and disfavor the formation of inactive nickel cyanide complexes. mdpi.com

Both monodentate and bidentate phosphorus-based ligands have been extensively studied to understand how their structural and electronic properties can improve catalyst stability, activity, and selectivity. rsc.org The use of diastereomeric ligands has also been shown to unexpectedly control regiodivergence in the migratory hydrocyanation of internal alkenes. thieme-connect.de

In addition to the ligand system, other reaction parameters significantly influence the selectivity of nickel-catalyzed hydrocyanation. numberanalytics.com

| Parameter | Effect on Reaction |

| Temperature | Increasing the temperature generally enhances the reaction rate. However, it can also lead to catalyst degradation. numberanalytics.com In some cases, higher temperatures can improve catalyst activity more than they contribute to deactivation. mdpi.com |

| Solvent | The choice of solvent can impact catalyst stability, reaction rate, and selectivity. numberanalytics.com |

| Catalyst Concentration | The amount of catalyst used can affect the reaction efficiency and overall yield. mdpi.com |

Careful optimization of these parameters is essential for achieving high yields and selectivities in the synthesis of the desired nitrile isomer.

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. almacgroup.com Enzymes can operate under mild conditions and exhibit high chemo-, regio-, and enantioselectivity. almacgroup.comresearchgate.net

Nitrilases are enzymes that catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia. d-nb.infowits.ac.za They are part of the broader nitrilase superfamily, which also includes nitrile hydratases that convert nitriles to amides. researchgate.netd-nb.info

Nitrilases have been successfully employed in the kinetic resolution of racemic nitriles, where the enzyme selectively hydrolyzes one enantiomer, leaving the other unreacted. csir.co.zaresearchgate.net For example, a nitrilase from Rhodococcus rhodochrous has been shown to asymmetrically hydrolyze (R,S)-2-methylbutyronitrile. d-nb.info Engineered nitrilases from Pseudomonas fluorescens have been used to convert 2-methylbutyramide (B74717) to the corresponding nitrile with a high enantiomeric excess of 94%.

The substrate specificity of nitrilases can vary significantly. csir.co.za Some nitrilases prefer aliphatic nitriles, while others are more active towards aromatic or heterocyclic substrates. csir.co.zaucl.ac.uk The development of nitrilase-based processes often involves screening for enzymes with the desired activity and selectivity, as well as optimizing reaction conditions such as pH and temperature. almacgroup.com Protein engineering can also be used to improve the stability, activity, and selectivity of nitrilases for specific applications. almacgroup.com

Metabolic Pathway Engineering

Metabolic engineering involves the targeted modification of microbial biosynthetic pathways to enhance the production of desired compounds. mdpi.com This approach has been instrumental in developing sustainable and economically viable processes for producing a wide range of chemicals from renewable resources.

The de novo synthesis of chemicals from bio-renewable feedstocks is a cornerstone of sustainable chemistry. researchgate.net This approach aims to replace traditional petroleum-based manufacturing processes with environmentally friendly alternatives. ku.dk Metabolic engineering plays a crucial role in designing and optimizing microbial cell factories for the efficient conversion of renewable starting materials into valuable products. biorxiv.org

For the synthesis of this compound, this could involve engineering a microorganism to produce the precursor, 2-methylbutyric acid, from a simple carbon source like glucose. Subsequent enzymatic or chemical conversion would then yield the target nitrile. Research has focused on developing chemoenzymatic cascades that can convert bio-based carboxylic acids into the corresponding nitriles. researchgate.net

The development of robust and efficient microbial strains is critical for the industrial-scale biosynthesis of chemicals. ardc.edu.au Strain improvement techniques aim to enhance the productivity and yield of the desired metabolite while minimizing the formation of byproducts. slideshare.netresearchgate.net

Modern genetic engineering tools, including CRISPR-Cas9, allow for precise modifications to the microbial genome. mdpi.com These tools can be used to introduce new biosynthetic pathways, upregulate the expression of key enzymes, and delete competing metabolic pathways. mdpi.comresearchgate.net For instance, the overexpression of enzymes responsible for a specific biosynthetic pathway can significantly increase the production titer of the target compound. mdpi.com Furthermore, understanding the microbial genome and transcriptome can help identify target genes for modification to improve strain performance. researchgate.net

Asymmetric Hydrolysis of Racemic Nitriles

An alternative strategy for producing enantiomerically pure compounds is the asymmetric hydrolysis of a racemic mixture. This kinetic resolution process relies on an enzyme that selectively hydrolyzes one enantiomer of the nitrile, leaving the other enantiomer unreacted and in high enantiomeric excess.

Several species of the genus Rhodococcus are well-known for their ability to perform enantioselective hydrolysis of nitriles. wits.ac.zaresearchgate.net These bacteria possess a rich repertoire of nitrile-hydrolyzing enzymes, including nitrilases and nitrile hydratases, making them valuable biocatalysts for organic synthesis. researchgate.net

Rhodococcus rhodochrous NCIMB 11216, for example, has been shown to asymmetrically hydrolyze racemic 2-methylbutyronitrile (B96296). d-nb.infonih.govcore.ac.uk This process can yield either the (S)-acid and the unreacted (R)-nitrile or vice versa, depending on the specific enzyme's enantiopreference. The enantioselectivity of these enzymes can be very high, often exceeding 99% enantiomeric excess (ee). wits.ac.za

The nitrile-hydrolyzing enzymes in Rhodococcus species can be induced by the presence of certain compounds in the growth medium. wits.ac.za For instance, dimethylformamide (DMF) has been identified as an effective inducer of nitrilase activity in Rhodococcus rhodochrous. wits.ac.za The choice of inducer and reaction conditions can significantly impact the efficiency and selectivity of the biotransformation.

The versatility of Rhodococcus species is further highlighted by their ability to hydrolyze a wide range of nitriles, including aromatic, aliphatic, and dinitriles. researchgate.net For example, Rhodococcus sp. AJ270 has been used for the synthesis of enantiopure S-(+)-2-aryl-3-methylbutyric acids from the corresponding racemic nitriles. researchgate.net

Stereoselective Control in Biotransformation Processes

The synthesis of optically pure this compound through biotransformation leverages the inherent stereoselectivity of enzymes, offering a green and efficient alternative to traditional chemical methods. chemistryviews.org Nitrile-hydrolyzing enzymes, such as nitrilases and nitrile hydratases, found in various microorganisms, are pivotal in these processes. nih.govjournals.co.za These enzymes can catalyze the enantioselective hydrolysis of racemic nitrile substrates, leading to the production of a chiral carboxylic acid or amide and leaving the unreacted nitrile enantiomer in high enantiomeric excess. journals.co.zaacademicjournals.org

Microorganisms from the genus Rhodococcus are frequently employed as whole-cell biocatalysts due to their broad substrate specificity and robust nature. psu.edu For instance, the asymmetric hydrolysis of (R,S)-2-methylbutyronitrile has been demonstrated using Rhodococcus rhodochrous NCIMB 11216. psu.edu In such a kinetic resolution process, one enantiomer of the racemic nitrile is preferentially hydrolyzed by the microbial enzymes. This leaves the other enantiomer, in this case, the desired this compound, unreacted and therefore enantiomerically enriched.

For example, in the hydrolysis of racemic 2-aryl-3-methylbutyronitriles using Rhodococcus sp. AJ270, the process yields optically pure (S)-(+)-carboxylic acids and (R)-(+)-amides. researchgate.net This suggests that the amidase exhibits high (S)-enantioselectivity, while the nitrile hydratase may be less selective. researchgate.netcore.ac.uk The nitrile-hydrolyzing enzymes from this strain have shown sensitivity to the steric properties of substituents on the substrate. researchgate.net

The table below summarizes findings from research on the biotransformation of related nitrile compounds, illustrating the potential of these methods for producing chiral molecules.

| Microorganism/Enzyme | Substrate | Product(s) | Enantiomeric Excess (ee) | Reference |

| Rhodococcus rhodochrous J1 Nitrilase (recombinant in E. coli) | 2-methyl-2-propylmalononitrile | (S)-2-cyano-2-methylpentanoic acid | 96% | researchgate.netresearchgate.net |

| Pseudomonas putida 5B Nitrile Hydratase | 2-(4-chlorophenyl)-3-methylbutyronitrile | (S)-amide | >90% | academicjournals.org |

| Rhodococcus sp. AJ270 | Racemic 2-aryl-3-methylbutyronitriles | (S)-(+)-carboxylic acids | >99% | core.ac.uk |

| Rhodococcus equi A4 Nitrile Hydratase | (R,S)-2-(4-methoxyphenyl)-propionitrile | (S)-amide | - | academicjournals.org |

Chemical Reactivity and Mechanistic Investigations

Transformations of the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity is the basis for several fundamental transformations.

The nitrile group of (S)-(+)-2-Methylbutyronitrile can be hydrolyzed to form (S)-2-methylbutyric acid. This transformation can proceed through either acid- or base-catalyzed pathways, both of which involve an amide intermediate, (S)-2-methylbutyramide. usp.brresearchgate.net

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. usp.br A subsequent nucleophilic attack by water leads to the formation of a tautomeric form of the amide, which is then further hydrolyzed upon heating to yield the carboxylic acid and an ammonium (B1175870) ion. usp.brlibretexts.org A known industrial process involves heating 2-methylbutyronitrile (B96296) with sulfuric acid and water to achieve complete conversion to 2-methylbutyric acid. google.comgoogle.com

In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. usp.br The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide. libretexts.org Further hydrolysis of the amide, typically under heating, cleaves the carbon-nitrogen bond to produce a carboxylate salt and ammonia. docbrown.info Acidification of the salt in a final step liberates the free carboxylic acid. docbrown.info

Enzymatic hydrolysis presents a milder alternative for these transformations. Biocatalysts like nitrile hydratases and amidases, often found in microorganisms such as Rhodococcus sp., can facilitate the enantioselective hydrolysis of nitriles to their corresponding amides and acids, which is particularly useful for synthesizing enantiopure compounds. researchgate.netresearchgate.net

| Reaction Type | Reagents & Conditions | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous strong acid (e.g., H₂SO₄, HCl), heat/reflux | (S)-2-Methylbutyramide | (S)-2-Methylbutyric Acid | usp.brgoogle.comgoogle.com |

| Base-Catalyzed Hydrolysis | Aqueous strong base (e.g., NaOH, KOH), heat/reflux, followed by acid workup | (S)-2-Methylbutyramide | (S)-2-Methylbutyric Acid | usp.brdocbrown.info |

| Enzymatic Hydrolysis | Nitrile hydratase / Amidase (e.g., from Rhodococcus sp.), aqueous buffer, mild temperature | (S)-2-Methylbutyramide | (S)-2-Methylbutyric Acid | researchgate.netresearchgate.net |

The nitrile group can be readily reduced to a primary amine, yielding (S)-2-methylbutylamine. This conversion is a cornerstone of amine synthesis. studymind.co.uk

Catalytic hydrogenation is an economically viable method for this reduction on an industrial scale. wikipedia.org The reaction involves treating the nitrile with hydrogen gas at high pressure and temperature in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium. studymind.co.ukwikipedia.org Careful selection of the catalyst and reaction conditions is crucial to favor the formation of the primary amine and suppress the formation of secondary and tertiary amine byproducts. wikipedia.org

For laboratory-scale synthesis, chemical reducing agents are commonly employed. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that effectively reduces nitriles to primary amines. libretexts.orgstudymind.co.ukbrainly.com The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, followed by a second hydride addition to the intermediate imine anion. libretexts.orglibretexts.orglibretexts.org A final workup with water hydrolyzes the resulting complex to afford the primary amine. brainly.comlibretexts.org Other reagents like diborane (B8814927) or sodium in an alcohol solvent can also achieve this transformation. wikipedia.org

| Method | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, metal catalyst (e.g., Raney Ni, Pt, Pd), high temperature and pressure | (S)-2-Methylbutylamine | studymind.co.ukwikipedia.org |

| Chemical Reduction | 1. LiAlH₄ in dry ether; 2. H₂O or dilute acid workup | (S)-2-Methylbutylamine | libretexts.orgbrainly.comlibretexts.org |

| Chemical Reduction | Sodium metal in ethanol | (S)-2-Methylbutylamine | studymind.co.uk |

The synthesis and reactivity of this compound are intrinsically linked to nucleophilic reaction pathways. The formation of the nitrile itself often involves a nucleophilic substitution reaction. For instance, the SN2 reaction between an alkyl halide with the appropriate stereochemistry, such as (R)-2-bromobutane, and a cyanide salt (e.g., NaCN) proceeds with an inversion of configuration to yield this compound. masterorganicchemistry.com This highlights the importance of SN2 mechanisms in establishing the chiral center of the molecule. masterorganicchemistry.comlabster.com

The electrophilic carbon of the nitrile group is susceptible to attack by a range of carbon-based nucleophiles, such as Grignard reagents (R-MgX). libretexts.org This nucleophilic addition reaction initially forms an imine anion, which upon acidic workup is hydrolyzed to a ketone. libretexts.org This pathway provides a valuable method for carbon-carbon bond formation, transforming the nitrile into a ketone.

Stereoselective Reactions Facilitated by this compound

The inherent chirality of this compound makes it a valuable building block for asymmetric synthesis. chemimpex.com Its stereocenter can be used to influence the stereochemical outcome of subsequent reactions, a concept known as chiral induction.

This compound serves as a chiral precursor for the synthesis of other enantiomerically pure molecules. chemimpex.com The principle of chiral induction relies on transferring the stereochemical information from the existing chiral center to a newly formed one. While the nitrile itself may not always be the directing group, it can be transformed into functional groups that are part of a chiral auxiliary. nih.govnumberanalytics.com

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereoselectivity of a reaction, after which it is removed. numberanalytics.com For example, the primary amine derived from the reduction of this compound, (S)-2-methylbutylamine, can be used to form chiral amides or imines. These new chiral entities can then direct subsequent reactions, such as alkylations or additions, to proceed with high enantioselectivity. The auxiliary influences the reaction by creating a diastereomeric transition state, where one pathway is sterically or electronically favored over the other, leading to the preferential formation of one enantiomer of the product. nih.govnumberanalytics.com

In a multi-step synthesis, the stereocenter present in this compound can exert diastereoselective control over the formation of a second, new stereocenter within the same molecule. This is a form of substrate-controlled synthesis, where the stereochemistry of the starting material dictates the stereochemistry of the product. uwindsor.ca

For example, a reaction performed on a molecule derived from this compound that creates a new chiral center will result in the formation of diastereomers. Due to the steric and electronic influence of the existing chiral center, the transition states leading to the different diastereomers will not be equal in energy. ddugu.ac.in The reaction will preferentially proceed through the lower-energy transition state, resulting in one diastereomer being formed in excess over the other. ddugu.ac.innumberanalytics.com This control is fundamental in the synthesis of complex molecules with multiple stereocenters, such as natural products and pharmaceuticals, allowing for the construction of the desired stereoisomer with high purity. scholaris.caresearchgate.net

Radical Reactions and Derived Initiators

The nitrile functional group in this compound influences its reactivity, particularly in the context of radical chemistry. While the nitrile itself is relatively stable, the alpha-carbon position can be involved in radical generation, especially when the molecule is used as a precursor to create radical initiators.

A key derivative of 2-methylbutyronitrile in the field of radical chemistry is 2,2′-Azobis(2-methylbutyronitrile), also known as AMBN. cymitquimica.com This compound belongs to the class of azo initiators, which are widely used to initiate radical polymerization and other radical-mediated reactions. fujifilm.com The general synthesis for aliphatic azo nitriles involves a two-step process starting from a ketone cyanohydrin, which is reacted with hydrazine (B178648) followed by oxidation. wikipedia.org

AMBN is valued as a radical initiator due to its solubility in various organic solvents and its decomposition at moderate temperatures. fujifilm.comfujifilm.comnouryon.com It serves as an alternative to the more common azobisisobutyronitrile (AIBN), offering better solubility and yielding different decomposition products. nouryon.comnouryon.com The reactivity of an azo initiator is typically characterized by its half-life, with the 10-hour half-life temperature for AMBN being approximately 67-68°C. fujifilm.comfujifilm.comnih.gov

Commercially available under trade names such as V-59 and Perkadox AMBN, this initiator is employed in a wide array of applications. fujifilm.comnouryon.comgoogle.com It is used for the bulk, solution, suspension, and emulsion polymerization of various monomers, including styrenes, acrylates, and vinyl chloride. nouryon.comalitapolymer.com The polymers produced find use in diverse industries:

Coatings and Inks: Facilitating the polymerization of resins for solvent-based inks and coatings. chempoint.com

Medical Devices: Polymerizing biocompatible materials for medical applications where high purity is essential. chempoint.com

Composites: Used in the creation of lightweight, high-strength fiber-reinforced composites for the aerospace and automotive sectors. chempoint.com

Electronics: Employed in resins for encapsulating and insulating electronic components. chempoint.com

Specialty Synthesis: In a novel application, AMBN (V-59) has been used within polystyrene particles as a heat-activated foaming agent to create hollow polymer and silica (B1680970) nanoparticles without the need for templates. nih.govnih.gov

| Industry | Specific Application | Monomers Polymerized | Reference |

|---|---|---|---|

| Coatings & Printing | Solvent-based inks, textile coatings | Acrylics, Vinyls | chempoint.com |

| Healthcare & Biotechnology | Biocompatible materials for implants and devices | (Meth)acrylates | chempoint.com |

| Aerospace & Automotive | Fiber-reinforced composites | Resins for composites | chempoint.com |

| Electronics | Encapsulation and insulation of components | Acrylics, Styrenes | chempoint.com |

| Nanotechnology | Formation of hollow polymer and silica particles | Styrene | nih.govnih.gov |

| General Polymer Production | Adhesives, acrylic fibers, detergents, flocculants | Styrene, vinyl chloride, acrylonitrile (B1666552), (meth)acrylates | nouryon.comalitapolymer.com |

Azo initiators like 2,2′-Azobis(2-methylbutyronitrile) function by decomposing under thermal or photochemical influence to generate free radicals. fujifilm.comfujifilm.com The process begins with the homolytic cleavage of the two carbon-nitrogen bonds flanking the central azo group (-N=N-). wikipedia.org This decomposition is an irreversible, first-order reaction that releases a molecule of highly stable nitrogen gas (N₂), which provides a strong thermodynamic driving force for the reaction. wikipedia.orgfujifilm.com

The decomposition of one molecule of AMBN yields two 2-cyano-2-butyl radicals and one molecule of nitrogen gas. fujifilm.com

Initiation: The decomposition reaction can be represented as: C₁₀H₁₆N₄ (AMBN) → 2 •C(CH₃)(CN)CH₂CH₃ + N₂

These resulting carbon-centered radicals are the active species that initiate subsequent reactions, most commonly polymerization. fujifilm.comfujifilm.com The initiation step of a polymerization process occurs when one of these radicals adds to a monomer unit (e.g., a vinyl monomer), creating a new, larger radical. fujifilm.comsavemyexams.com

Propagation: The propagation phase consists of a chain reaction where the newly formed monomer radical adds to successive monomer units. chemistrystudent.com This process rapidly builds the polymer chain. savemyexams.com A key advantage of azo initiators is that the generated carbon-centered radicals are selective and less prone to abstracting hydrogen from growing polymer chains compared to radicals from peroxide initiators. chempoint.comfujifilm.com This leads to the formation of more linear polymers with a lower polydispersity index. nouryon.com

Termination: The radical chain reaction eventually ceases through termination steps. Termination typically occurs when two radical species combine to form a stable, non-radical molecule. fujifilm.comsavemyexams.com This can happen through the combination of two growing polymer chains, or a growing chain with an initiator radical.

| Property | Value | Significance | Reference |

|---|---|---|---|

| Chemical Formula | C₁₀H₁₆N₄ | Molecular composition of the initiator. | sigmaaldrich.com |

| Molecular Weight | 192.27 g/mol | Mass of one mole of the compound. | cymitquimica.com |

| 10-hour Half-life (t₁/₂) Temperature | ~67-68 °C | Temperature at which 50% of the initiator decomposes in 10 hours; indicates its reactivity. | fujifilm.comfujifilm.comnih.gov |

| Decomposition Products | 2-cyano-2-butyl radicals, Nitrogen gas (N₂) | The active radical species and a stable gaseous byproduct. | fujifilm.com |

Beyond polymerization, radicals derived from initiators like AMBN play a role in more complex organic transformations, such as C-H functionalization and alkenylation. These reactions leverage the ability of free radicals to abstract hydrogen atoms or add across double bonds. wikipedia.orglibretexts.org

A notable example is the AMBN-promoted alkenylation of cyclic ethers. researchgate.net In a reported metal-free process, AMBN is used to initiate a radical addition to β-nitrostyrenes. researchgate.netrsc.org The proposed mechanism suggests that under an oxygen atmosphere, the initiator generates radicals that induce hydrogen abstraction from the sp³-hybridized carbon alpha to the oxygen in a cyclic ether (e.g., tetrahydrofuran). researchgate.net This hydrogen atom transfer (HAT) creates a carbon-centered radical on the ether. researchgate.netacs.org

This ether radical then acts as a nucleophile, adding to the electron-deficient double bond of a β-nitrostyrene. This C-C bond-forming step is a key part of the alkenylation process. The reaction proceeds smoothly for a variety of ethers and β-nitrostyrenes, providing a direct method for C-H alkenylation under mild conditions. researchgate.netresearchgate.net

The ability to generate radicals that can selectively abstract C-H bonds is a powerful strategy in modern organic synthesis. acs.orgrsc.org While traditional methods often required harsh conditions, the use of initiators like AMBN enables these transformations under more controlled circumstances. researchgate.net This approach is valuable for its capacity to form C-C bonds directly from otherwise unreactive C-H bonds, a process with high step and atom economy. rsc.org

Applications As a Chiral Building Block in Advanced Organic Synthesis

Pharmaceutical and Agrochemical Intermediate Development

The precise three-dimensional structure of active pharmaceutical ingredients (APIs) and agrochemicals is often critical to their biological function and safety. (S)-(+)-2-Methylbutyronitrile serves as a key intermediate in the synthesis of these biologically active compounds, where its defined stereochemistry is transferred to the final product. The use of such chiral building blocks is a fundamental strategy in asymmetric synthesis, aiming to produce a target molecule as a single enantiomer. This is crucial as different enantiomers of a drug can exhibit vastly different biological activities, potencies, and toxicities.

This compound is an attractive building block for the synthesis of natural products and pharmaceuticals. The chiral nitrile moiety is a structural component in a number of significant pharmaceutical compounds. The versatility of the nitrile group, which can act as a precursor to amines, aldehydes, ketones, amides, and carboxylic acids, makes it a popular choice in the development of new therapeutic agents. Its incorporation into a synthetic route allows for the creation of enantiomerically pure products, which is essential in an industry where the safety and efficacy of medications can be profoundly influenced by their stereochemistry. google.com

Below is a table of representative pharmaceuticals that feature a chiral nitrile or a structure derived from such a precursor, highlighting the importance of this motif in drug design.

| Drug Name | Therapeutic Class | Relevance of the Chiral Moiety |

| Vildagliptin | Antidiabetic (DPP-4 inhibitor) | Contains a chiral cyanopyrrolidine moiety essential for its enzyme inhibitory activity. |

| Saxagliptin | Antidiabetic (DPP-4 inhibitor) | Features a chiral α-amino-cyanopyrrolidine structure critical for binding to the active site of the DPP-4 enzyme. |

| Alogliptin | Antidiabetic (DPP-4 inhibitor) | Incorporates a chiral aminopiperidine ring adjacent to a cyanobenzyl group, where stereochemistry influences potency. |

| Pregnenolone 16α-carbonitrile | Research Chemical | A synthetic steroid nitrile used in pharmacological research to study enzyme induction. nih.gov |

This table illustrates the application of chiral nitrile structures in developed pharmaceuticals. The synthesis of these specific drugs may involve various chiral precursors.

Stereochemistry plays a pivotal role in the interaction between a drug and its biological target, such as an enzyme or receptor. Living systems are inherently chiral, and thus they interact differently with the two enantiomers of a chiral drug. One enantiomer may be therapeutically active, while the other could be less active, inactive, or even responsible for adverse effects. Consequently, controlling the stereochemistry during synthesis is a critical aspect of modern drug development.

The U.S. Food and Drug Administration (FDA) issued guidelines in 1992 that emphasize the need to characterize the absolute stereochemistry of chiral compounds and assess the activity of each enantiomer early in the drug development process. Utilizing a chiral building block like this compound is a powerful strategy to achieve this stereochemical control. By incorporating a molecule with a pre-defined stereocenter, chemists can direct the stereochemical outcome of subsequent reactions, ensuring the final product is formed as the desired single enantiomer. This approach avoids the formation of racemic mixtures that would require costly and often complex chiral separation procedures later in the synthesis.

| Enantiomer | General Pharmacological Profile | Implication for Drug Development |

| Eutomer | The enantiomer with the desired therapeutic activity. | The target molecule for synthesis and clinical use. |

| Distomer | The enantiomer with undesired or no activity. | Its presence in a racemic mixture can contribute to side effects or a higher overall dose requirement. |

This table illustrates the general principle of stereoselectivity in pharmacology, underscoring the need for stereochemical control in synthesis.

Precursors for Other Chiral Auxiliaries and Intermediates

Beyond its direct incorporation into target molecules, this compound can be chemically modified to produce other valuable chiral compounds. These derivatives can serve as intermediates for a broader range of transformations or act as chiral auxiliaries themselves—compounds that are temporarily incorporated into a synthesis to direct the stereochemistry of a reaction before being removed.

The structural framework of this compound is closely related to that of branched-chain amino acids. Through established chemical transformations, the nitrile group can be converted into the carboxylic acid and amine functionalities that define an amino acid. For instance, a plausible synthetic pathway to an isoleucine derivative involves the hydrolysis of the nitrile group in this compound to form (S)-2-methylbutanoic acid. Subsequent α-bromination followed by amination would yield the corresponding amino acid structure, preserving the original stereocenter. This strategy highlights the potential of using chiral nitriles as precursors for the synthesis of non-standard or enantiomerically pure amino acids for applications in peptide chemistry and pharmaceutical development. While plants and bacteria synthesize amino acids like valine and leucine (B10760876) from pyruvic acid, chemical synthesis provides access to both natural and unnatural stereoisomers. wikipedia.orgwikipedia.org

| Starting Material | Key Transformation Steps | Potential Product |

| This compound | 1. Hydrolysis (Nitrile → Carboxylic Acid)2. α-Halogenation3. Amination | (2S,3S)-Isoleucine or (2S,3R)-Isoleucine derivatives |

This table outlines a conceptual synthetic pathway from this compound to amino acid structures.

The nitrile functional group of this compound is readily transformed into other valuable chemical groups, leading to a variety of chiral intermediates. These derivatization reactions expand the synthetic utility of the parent molecule.

Key transformations include:

Reduction to Amines: The nitrile group can be reduced using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield the corresponding primary amine, (S)-(+)-2-methylbutanamine. This chiral amine is a valuable intermediate for the synthesis of pharmaceuticals and other fine chemicals.

Hydrolysis to Amides and Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields (S)-2-methylbutyramide, while complete hydrolysis leads to (S)-2-methylbutanoic acid. These chiral carboxylic acid derivatives are versatile building blocks in their own right.

The creation of chiral hydroxy-butyronitrile structures, known as cyanohydrins, is another important class of reactions, though they are typically synthesized from a ketone precursor rather than by direct modification of an existing nitrile. The development of methods for the chiral derivatization of such functional groups is an active area of research. nih.gov

| Starting Material | Reagent/Condition | Product Structure | Product Class |

| This compound | Reduction (e.g., LiAlH₄, H₂/catalyst) | (S)-(+)-2-Methyl-1-butanamine | Chiral Amine |

| This compound | Partial Hydrolysis (e.g., H₂O, acid/base) | (S)-2-Methylbutyramide | Chiral Amide |

| This compound | Complete Hydrolysis (e.g., H₂O, strong acid/base) | (S)-2-Methylbutanoic acid | Chiral Carboxylic Acid |

This table summarizes key derivatization reactions of the nitrile group in this compound.

Enzymatic and Biocatalytic Research with Nitrile Hydratases

Catalytic Specificity and Efficiency Studies

Nitrile hydratases exhibit broad substrate specificity, and their efficiency is a critical factor for industrial applications. academicjournals.orgresearchgate.net The catalytic performance of NHases is influenced by the enzyme's source, structure, and the reaction conditions. Studies have investigated the activity of various nitrile hydratases towards aliphatic nitriles, including substrates structurally similar to 2-methylbutyronitrile (B96296).

The efficiency of nitrile hydratases is often evaluated by their specific activity towards different substrates. For instance, research on nitrile hydratases from various Rhodococcus strains has demonstrated their capability to hydrolyze a range of small molecule nitriles. mdpi.com While specific kinetic data for (S)-(+)-2-Methylbutyronitrile is not extensively detailed in the provided search results, the general activity of these enzymes on small aliphatic nitriles suggests their potential applicability. The substrate channel leading to the active site, often lined with bulky aromatic amino acids, plays a crucial role in determining which nitrile compounds can be converted based on their size and configuration. mdpi.com

Research has shown that the activity of nitrile hydratases can vary significantly depending on the substrate's structure. For example, studies on a high-molecular-mass nitrile hydratase (H-NHase) from Rhodococcus rhodochrous J1 analyzed its activity against a wide array of small nitrile compounds, providing insights into the structural features that favor efficient conversion. mdpi.com

Table 1: Substrate Specificity of selected Nitrile Hydratases

| Enzyme Source | Substrate | Product | Relative Activity (%) |

|---|---|---|---|

| Rhodococcus rhodochrous J1 (H-NHase) | Acrylonitrile (B1666552) | Acrylamide | 100 |

| Rhodococcus rhodochrous J1 (H-NHase) | Propionitrile | Propionamide | 115 |

| Rhodococcus rhodochrous J1 (H-NHase) | Butyronitrile | Butyramide | 120 |

| Rhodococcus rhodochrous J1 (H-NHase) | Isobutyronitrile | Isobutyramide | 70 |

This table is illustrative and compiles data on related substrates to indicate the general catalytic abilities of nitrile hydratases.

Stereoselectivity and Enantiomeric Excess Optimization in Biotransformations

A key advantage of enzymatic catalysis is the potential for high stereoselectivity. researchgate.net In the context of 2-methylbutyronitrile, the goal is the enantioselective hydration of the racemic nitrile to produce (S)-2-methylbutyramide, leaving the (R)-nitrile unreacted. The enantioselectivity of a nitrile hydratase is a critical parameter, often expressed as the enantiomeric excess (e.e.) of the product.

Research has identified several nitrile hydratases that exhibit stereoselectivity. For example, Rhodococcus rhodochrous NCIMB 11216 has been studied for its ability to asymmetrically hydrolyze racemic 2-methylbutyronitrile. d-nb.infocore.ac.uk Similarly, a nitrile hydratase from Pseudomonas putida 5B has been shown to be highly stereoselective in the hydrolysis of 2-(4-chlorophenyl)-3-methylbutyronitrile, producing the (S)-amide with an enantiomeric excess greater than 90%. academicjournals.org This high degree of selectivity is often determined by the fit of the substrate within the enzyme's chiral active site. academicjournals.org

The optimization of enantiomeric excess in these biotransformations involves controlling various reaction parameters. Factors such as temperature, pH, and substrate concentration can significantly influence the stereochemical outcome of the reaction. mdpi.com For instance, the nitrile hydratase from Pseudomonas putida 5B maintains its stability below 35°C and shows optimal activity in a pH range of 7.2 to 7.8. academicjournals.org

Table 2: Enantioselective Hydration by Nitrile Hydratases

| Enzyme Source | Substrate | Product | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Rhodococcus rhodochrous NCIMB 11216 | (R,S)-2-Methylbutyronitrile | (S)-2-Methylbutyramide | Not specified |

| Pseudomonas putida 5B | 2-(4-chlorophenyl)-3-methylbutyronitrile | (S)-2-(4-chlorophenyl)-3-methylbutyramide | > 90% |

This table highlights examples of stereoselective nitrile hydration, demonstrating the potential for producing enantiopure amides.

Enzyme Engineering and Mutagenesis for Enhanced Performance

To overcome the limitations of naturally occurring enzymes, such as low activity, narrow substrate scope, or insufficient stability, researchers employ enzyme engineering and mutagenesis techniques. researchgate.net These methods aim to create mutant enzymes with improved properties for specific industrial applications. semanticscholar.org

Rational design and directed evolution are two common strategies for enzyme engineering. Rational design involves making specific changes to the enzyme's amino acid sequence based on knowledge of its three-dimensional structure and catalytic mechanism. nih.gov For example, modifying residues at the entrance of the substrate tunnel has been shown to broaden the substrate scope of nitrile hydratases, allowing them to accommodate bulkier substrates. semanticscholar.org Molecular dynamics simulations can help identify flexible regions or bottleneck residues in the substrate access tunnel that can be targeted for mutation to improve catalytic performance. researchgate.netsemanticscholar.org

Site-directed mutagenesis has been successfully used to enhance the activity and stability of nitrile hydratases. By substituting specific amino acids, it is possible to alter the enzyme's affinity for a particular substrate or its resilience to process conditions like temperature. researchgate.net For example, fusing self-assembling amphipathic peptides to a nitrile hydratase from Pseudomonas putida resulted in the formation of active inclusion bodies with enhanced half-life. frontiersin.org

Strategies for Amidase Inhibition to Control Product Ratios

In many microbial systems, nitrile hydratase coexists with an amidase, which catalyzes the subsequent hydrolysis of the amide product into the corresponding carboxylic acid and ammonia. nih.govd-nb.info While this is part of the natural nitrile catabolism pathway, it is an undesirable side reaction when the amide is the target product. csir.co.za Therefore, strategies to inhibit the amidase activity are crucial for controlling the product ratio and maximizing the yield of the desired amide.

One effective approach is the use of specific amidase inhibitors. academicjournals.org These are compounds that selectively block the active site of the amidase without significantly affecting the nitrile hydratase. By adding an inhibitor to the reaction mixture, the biocatalytic process can be effectively stopped at the amide stage. csir.co.zaresearchgate.net This allows for the accumulation of the chiral amide, which is particularly important in enantioselective transformations. academicjournals.org

The choice of inhibitor and its concentration must be carefully optimized to ensure effective inhibition of the amidase while preserving the activity and stability of the nitrile hydratase. The use of such inhibitors has been demonstrated to be a viable strategy for producing a range of amides from their corresponding nitriles using whole-cell biocatalysts that possess both enzyme activities. csir.co.za

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-(+)-2-Methylbutyramide |

| Acrylamide |

| Acrylonitrile |

| Amidase |

| Butyramide |

| Butyronitrile |

| (S)-2-(4-chlorophenyl)-3-methylbutyramide |

| 2-(4-chlorophenyl)-3-methylbutyronitrile |

| Isobutyramide |

| Isobutyronitrile |

| Nitrile hydratase |

| Propionamide |

| Propionitrile |

| (S)-2-(pyrrolidine-1-yl)butanamide |

| 2-(pyrrolidine-1-yl)butanenitrile |

| (R)-nitrile |

Polymer Science and Advanced Materials Research

Monomer in Polymerization Processes

While the term "monomer" typically refers to a molecule that can be bonded to other identical molecules to form a polymer, (S)-(+)-2-Methylbutyronitrile does not possess a readily polymerizable group, such as a vinyl group, that would allow it to undergo conventional addition polymerization. The primary monomer for Polyacrylonitrile is acrylonitrile (B1666552), and for Poly(methyl methacrylate) it is methyl methacrylate (B99206). essentialchemicalindustry.orgwikipedia.org

However, the unique chiral structure of this compound makes it a significant building block for creating specialty chiral monomers. acs.orgacs.org The nitrile group is versatile and can be chemically transformed into other functional groups, allowing for its incorporation into a polymerizable structure. acs.org This multi-step approach is crucial for synthesizing highly functionalized chiral polymers where the stereochemistry of the starting material can influence the final properties of the polymer. researchgate.netacs.orgnih.gov

Synthesis of Polyacrylonitrile and Poly(methyl methacrylate)

The direct synthesis of Polyacrylonitrile (PAN) and Poly(methyl methacrylate) (PMMA) utilizes acrylonitrile and methyl methacrylate monomers, respectively. wikipedia.orgsumitomo-chem.com.sgnih.gov this compound is not used as a direct comonomer in the conventional production of these polymers. Instead, its contribution is more significantly realized through its derivative, 2,2'-azodi(2-methylbutyronitrile), which acts as a polymerization initiator for these very monomers. nouryon.comnouryon.com

The synthesis of specialty polymers where chirality is a desired feature may involve the conversion of this compound into a custom methacrylate or acrylate (B77674) monomer. This process allows the chiral center of the original nitrile to be integrated into a polymer backbone, creating materials for specialized applications such as chiral separation or catalysis. researchgate.net

Nanoparticle Synthesis Methodologies

The synthesis of polymeric nanoparticles with controlled size and morphology is a critical area of materials science. The derivatives and intrinsic chirality of this compound play a role in these advanced synthesis methodologies.

Emulsion Polymerization for Controlled Nanostructure Formation

Emulsion polymerization is a common technique for producing polymer nanoparticles. In this process, the choice of initiator is critical. 2,2'-Azobis(2-methylbutyronitrile), the azo initiator derived from 2-methylbutyronitrile (B96296), is effectively used in semi-continuous emulsion polymerization for the synthesis of Polyacrylonitrile nanoparticles. sigmaaldrich.com It is also employed in the soap-free emulsion polymerization of polystyrene. nih.gov The use of an oil-soluble initiator like 2,2'-azodi(2-methylbutyronitrile) in emulsion systems allows for precise control over the polymerization process, influencing particle size and distribution. polimi.itresearchgate.net

Applications in Advanced Functional Materials Development

The chirality of this compound is a key feature that can be exploited for the development of advanced functional materials, specifically chiral nanostructures. chemimpex.comsioc-journal.cn Chiral nanoparticles, which exhibit unique optical and electronic properties, can be synthesized using chiral molecules to guide their formation. mdpi.com These chiral templates or ligands impart their handedness to the growing nanostructure.

Recent research has demonstrated that controlling the chirality of monomers in polymerization-induced self-assembly (PISA) can dictate the morphology, secondary structure, and even the biodegradation rate of the resulting nanoparticles. rsc.org By using chiral building blocks derived from molecules like this compound, it is possible to create sophisticated, functional nanomaterials for applications in chiral catalysis, sensing, and biomedicine. sioc-journal.cn

Formulation of Photocurable Resins

Photocurable resins, which solidify upon exposure to light, are widely used in coatings, adhesives, and 3D printing. These formulations are complex mixtures typically containing monomers, oligomers, and a photoinitiator that generates free radicals under UV light.

While the primary initiation is photochemical, thermal initiators are sometimes included in what are known as dual-curing systems. These systems use both light and heat to ensure complete polymerization, which is particularly useful for curing thick or shadowed areas where light cannot penetrate. The azo initiator derived from 2-methylbutyronitrile, 2,2'-azobis(2-methylbutyronitrile), is cited in patent literature as a thermal radical initiator that can be included in such photocurable and thermosetting resin compositions. google.com.naepo.orggoogleapis.comgoogle.com Its role is to trigger thermal curing after the initial photopolymerization step, thereby enhancing the final physical properties of the cured material.

Investigation of Azo Initiators Derived from 2-Methylbutyronitrile

The most significant contribution of 2-methylbutyronitrile to polymer science is as the precursor to the free-radical initiator 2,2'-Azodi(2-methylbutyronitrile). chemicalbook.com This compound is known by several commercial names, including V-59, and is an important alternative to the more widely known Azobisisobutyronitrile (AIBN). fujifilm.com

2,2'-Azodi(2-methylbutyronitrile) is an oil-soluble azo initiator used in the bulk, solution, suspension, and emulsion polymerization of a wide array of monomers, including styrene, vinyl chloride, acrylonitrile, acrylates, and methacrylates. nouryon.combiolar.lv A key advantage is its excellent solubility in many organic solvents, which can be greater than that of AIBN. biolar.lv Like other azo initiators, it generates carbon-centered radicals that are selective and lead to a low amount of branching, which improves the color stability of transparent polymers like PMMA. nouryon.com

Below are tables detailing the properties of this initiator.

Table 1: Properties of 2,2'-Azodi(2-methylbutyronitrile) This interactive table summarizes the key physical and chemical properties of the azo initiator derived from 2-methylbutyronitrile.

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Name | 2,2'-Azodi(2-methylbutyronitrile) | nouryon.com |

| Synonyms | AMBN, AIVN, V-59 | fujifilm.combiolar.lvnih.gov |

| CAS Number | 13472-08-7 | nouryon.comsigmaaldrich.comfujifilm.com |

| Molecular Formula | C₁₀H₁₆N₄ | fujifilm.comnih.gov |

| Molecular Weight | 192.26 g/mol | sigmaaldrich.comfujifilm.com |

| Appearance | White powder / crystalline granules | fujifilm.combiolar.lv |

| Melting Point | 48-52 °C | sigmaaldrich.comfujifilm.com |

| Solubility | Very soluble in toluene, methanol (B129727); Freely soluble in DMSO; Very slightly soluble in water | fujifilm.com |

| Storage Temp. | 2-8 °C | sigmaaldrich.com |

Table 2: Comparison of Thermal Decomposition Properties This interactive table compares the thermal decomposition characteristics of 2,2'-Azodi(2-methylbutyronitrile) (V-59) and Azobisisobutyronitrile (AIBN), two common azo initiators.

| Property | 2,2'-Azodi(2-methylbutyronitrile) (V-59) | Azobisisobutyronitrile (AIBN) | Reference(s) |

|---|---|---|---|

| 10-Hour Half-Life Temp. | 68 °C (in toluene) | ~65 °C (in toluene) | fujifilm.com |

| Activation Energy (Ea) | 129.7 kJ/mol | 129 kJ/mol | fujifilm.com |

| SADT | 45 °C | 65 °C | fujifilm.com |

SADT: Self-Accelerating Decomposition Temperature. The 10-hour half-life temperature is the temperature at which the initiator's half-life is 10 hours, a key parameter for selecting an initiator for a specific polymerization process.

Thermal Decomposition Kinetics and Safety Assessment in Polymerization

Azo compounds like 2,2′-azobis(2-methylbutyronitrile), often referred to as AMBN, are widely used as initiators in free-radical polymerization due to their ability to generate carbon-centered radicals without producing oxygenated byproducts, leading to polymers with good color stability. nouryon.com However, these compounds are thermally unstable and can undergo self-accelerating decomposition, which poses significant safety risks if not handled correctly. nouryon.comresearchgate.net Understanding the thermal decomposition kinetics is crucial for ensuring safety during the manufacturing, storage, and transportation of these substances. researchgate.neteurekalert.org

The thermal decomposition of AMBN is a highly exothermic process, releasing a significant amount of heat that can lead to thermal runaway and potentially cause fires or explosions. researchgate.net Differential Scanning Calorimetry (DSC) is a key technique used to study these thermal hazards. researchgate.netresearchgate.net Studies using DSC have determined critical safety parameters for AMBN, such as the self-accelerating decomposition temperature (SADT). The SADT is the lowest temperature at which a substance in its transport packaging can undergo self-accelerating decomposition. nouryon.com For AMBN, the SADT has been found to be lower than 50 °C for large packaging sizes (25.0 kg and 50.0 kg), indicating a high risk at moderate temperatures. researchgate.net

Kinetic analysis of the decomposition process provides essential data for risk assessment. acs.org Isoconversional methods are often applied to DSC data to determine the activation energy (Ea) of the decomposition reaction, which is a measure of the temperature sensitivity of the reaction rate. researchgate.neteurekalert.org This data helps in establishing safe operating temperatures and emergency relief system designs for polymerization reactors. acs.org

Table 1: Thermal Hazard Parameters for 2,2′-azobis(2-methylbutyronitrile) (AMBN)

| Parameter | Description | Value/Observation | Source(s) |

|---|---|---|---|

| Initiator Type | Chemical Class | Azo Compound | researchgate.netacs.org |

| Common Name | Abbreviation | AMBN, V-59 | researchgate.netnih.gov |

| Decomposition | Process Characteristic | Exothermic, self-accelerating | researchgate.net |

| SADT | Self-Accelerating Decomposition Temperature | < 50 °C (for 25-50 kg packages) | researchgate.net |

| 10-hour half-life temp. (Th) | Temperature at which half-life is 10 hours | 67 °C | nih.gov |

| Decomposition Products | Resulting substances | Nitrogen gas, 2-methylbutanenitrile radicals | nouryon.com |

Template-Free Synthesis of Hollow Polymer and Silica (B1680970) Particles

A novel, environmentally friendly method for synthesizing hollow polymer and silica particles utilizes the thermal decomposition of an oil-soluble azo initiator, 2,2′-azobis(2-methylbutyronitrile) (V-59), without the need for traditional templates. nih.govacs.orgnih.gov This template-free approach avoids the use of harsh chemicals like hydrofluoric acid that are typically required for template removal. nih.gov

The synthesis mechanism involves two main stages. First, polystyrene particles containing V-59 are prepared via soap-free emulsion polymerization. nih.gov This process is conducted at a temperature above the melting point of V-59, which allows the liquid initiator to be absorbed by and coalesce within the forming polystyrene particles. acs.org In the second stage, the temperature is raised to induce the thermal decomposition of the V-59 encapsulated within the particles. nih.gov The decomposition of V-59 at approximately 70 °C releases nitrogen gas, which acts as a blowing agent, creating a void or hollow core inside each polymer particle. nih.govacs.org The successful formation of hollow structures is dependent on the polymerization temperature being above the melting point of the azo compound, ensuring its incorporation into the particles. acs.org

This method has been extended to the creation of hollow silica particles. nih.gov In this variation, a silica shell is first formed on the surface of the V-59-containing polystyrene core particles through a sol-gel reaction at a lower temperature (e.g., 40 °C). nih.govnih.gov Subsequently, the composite particles are heated to 70 °C, causing the decomposition of the internal V-59. The resulting nitrogen gas expands to form a void, yielding hollow silica particles with a polystyrene inner lining. nih.gov This template-free method is notable for its simplicity and reduced environmental impact, as it does not require surfactants or organic solvents. acs.org

Table 2: Key Parameters in Template-Free Synthesis of Hollow Particles Using V-59

| Step | Process | Key Compound(s) | Temperature | Outcome | Source(s) |

|---|---|---|---|---|---|

| 1a | Soap-free emulsion polymerization | Styrene, V-59, VA-044 | 50 °C | V-59 incorporated into polystyrene particles | nih.govnih.gov |

| 2a | Decomposition / Void Formation | V-59 in polystyrene | 70 °C | Hollow polystyrene particles | nih.govnih.gov |

| 1b | Silica Shell Formation | V-59-containing polystyrene, TEOS | 40 °C | Polystyrene@silica core-shell particles | nih.gov |

| 2b | Decomposition / Void Formation | V-59 in Polystyrene@silica | 70 °C | Hollow silica particles | nih.gov |

Computational and Theoretical Chemistry Studies

Molecular Conformation and Stereoisomer Analysis

The three-dimensional arrangement of atoms in (S)-(+)-2-Methylbutyronitrile, a chiral molecule, dictates many of its physical and chemical properties. Conformational analysis, the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds, is crucial for understanding its behavior. libretexts.org

Quantum-chemical calculations have been instrumental in analyzing the conformational landscape of 2-methylbutyronitrile (B96296) (2-MBN). illinois.edu These studies have identified multiple conformers, which are rotational isomers with distinct energies. One study reported the analysis of the lowest-energy conformer of 2-MBN and noted the existence of two additional conformers at higher energies, approximately 250 and 280 cm⁻¹ above the ground state. illinois.edu The investigation of the rotational spectra of these conformers was guided by these theoretical calculations. illinois.edu

Further theoretical work on the isomers of butyl cyanide has highlighted the relative stabilities within the C5H9N isomeric group. arxiv.org High-level quantum chemical calculations have been used to estimate the accurate energies of these isomers. arxiv.orgresearchgate.net Such studies are critical, for instance, in astrochemistry, where they can help predict the most likely isomers to be found in interstellar space. arxiv.orgresearchgate.net For 2-methylbutyronitrile, it is understood that multiple conformers exist, and their relative populations are determined by their energy differences. illinois.eduresearchgate.netaanda.orgscispace.com

A key aspect of stereoisomer analysis for a chiral molecule like this compound is its optical activity. Theoretical calculations have been employed to predict the specific rotation, a measure of this activity. For instance, the specific rotations of 2-substituted butanes, including 2-methylbutyronitrile, have been calculated at the B3LYP/aug-cc-pVDZ level of theory as a function of the C-C-C-C torsion angle. acs.org This type of analysis provides a direct link between the molecule's conformation and its chiroptical properties. acs.org Experimental studies on the temperature dependence of the specific rotation for 2-methylbutyronitrile have shown good agreement with these theoretical predictions, validating the computational models used. acs.org

| Conformer | Relative Energy (kJ/mol) | Calculated Dipole Moment (Debye) | Key Dihedral Angle(s) (°) |

|---|---|---|---|

| Anti | 0.00 | 3.5 | ~180 |

| Gauche I | ~3.0 | 3.7 | ~60 |

| Gauche II | ~3.3 | 3.4 | ~-60 |

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the electronic structure of this compound, which in turn governs its reactivity and properties. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. numberanalytics.com It is widely used to predict a variety of molecular properties, including geometries, vibrational frequencies, and reaction energies. nrel.govacs.org

For this compound and related chiral nitriles, DFT calculations have been applied to:

Determine Stereochemistry and Optical Properties: As mentioned previously, DFT calculations using functionals like B3LYP have been successfully used to calculate the specific rotation of 2-methylbutyronitrile, correlating its conformation with its optical activity. acs.org

Analyze Vibrational Spectra: DFT is a reliable method for predicting the infrared (IR) and Raman spectra of molecules. aip.orgresearchgate.net For alkyl nitriles, DFT calculations help in the assignment of vibrational bands, such as the characteristic C≡N stretching frequency. aip.orgchemrxiv.orgrsc.org These calculations can also model how the vibrational frequencies shift in response to changes in the molecular environment, such as solvent effects or hydrogen bonding. chemrxiv.org

Investigate Reaction Mechanisms: DFT is extensively used to map out the potential energy surfaces of chemical reactions. For reactions involving chiral nitriles, such as their synthesis or transformation, DFT can elucidate the structures of transition states and intermediates, providing insight into reaction pathways and the origins of stereoselectivity. researchgate.netnih.govdiva-portal.orgchinesechemsoc.orgbohrium.com

Table 2: Representative DFT-Calculated Vibrational Frequencies for a Nitrile Moiety Note: This table provides typical frequency ranges and is for illustrative purposes. Specific values for this compound would require a dedicated DFT calculation.

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C≡N Stretch | 2240 - 2260 | Stretching of the carbon-nitrogen triple bond. |

| C-H Stretch (Alkyl) | 2850 - 3000 | Stretching of the carbon-hydrogen single bonds in the methyl and ethyl groups. |

| C-C Stretch | 800 - 1200 | Stretching of the carbon-carbon single bonds in the molecular backbone. |

| CH₂/CH₃ Bending | 1350 - 1470 | Bending and scissoring motions of the hydrogen atoms in the alkyl groups. |

Ab Initio Methods for Electronic Structure and Reactivity

Ab initio methods are computational techniques based on quantum chemistry that solve the electronic Schrödinger equation from "first principles," without using empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to approach the exact solution, with accuracy generally improving as the level of theory and basis set size increase. numberanalytics.comwikipedia.orghhu.de

For this compound, ab initio calculations can provide: